2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol
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Overview
Description
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and a tetrahydrofurfurylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol typically involves multiple steps, starting with the preparation of the dichlorophenyl and imidazole intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-aminopropanol
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol has a unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83338-48-1 |
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Molecular Formula |
C17H21Cl2N3O2 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(oxolan-2-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C17H21Cl2N3O2/c18-13-3-4-15(16(19)8-13)17(23,11-22-6-5-20-12-22)10-21-9-14-2-1-7-24-14/h3-6,8,12,14,21,23H,1-2,7,9-11H2 |
InChI Key |
XPBZOXRJAMOCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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